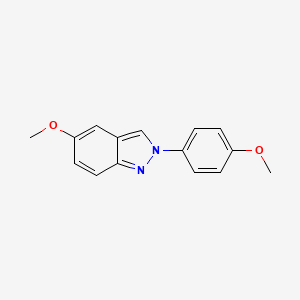

5-methoxy-2-(4-methoxyphenyl)-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-(4-methoxyphenyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-18-13-5-3-12(4-6-13)17-10-11-9-14(19-2)7-8-15(11)16-17/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFVNNMSHZEIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Methoxy 2 4 Methoxyphenyl 2h Indazole and Its Analogs

Established Synthetic Routes to the 2H-Indazole Core

The construction of the 2H-indazole core can be achieved through a variety of synthetic strategies, ranging from classical cyclocondensation reactions to modern transition metal-catalyzed cross-coupling and C-H activation methodologies.

Cyclocondensation Reactions and Their Mechanistic Aspects

Cyclocondensation reactions represent a foundational approach to the synthesis of 2H-indazoles. Among these, the Cadogan reaction is a notable example, traditionally involving the reductive cyclization of o-nitrobenzylidene amines or related nitroaromatic compounds. nih.govacs.org This reaction is typically carried out at high temperatures with reducing agents like trialkyl phosphites. nih.gov

The widely accepted mechanism for the Cadogan reaction proceeds through the deoxygenation of the nitro group to a nitrene intermediate. nih.gov This highly reactive nitrene then undergoes intramolecular cyclization onto the adjacent imine or a related functional group to form the indazole ring system. However, recent studies have suggested the possibility of non-nitrene pathways, with the identification of 2H-indazole N-oxides as competent intermediates, which can be isolated under modified reaction conditions. nih.gov These findings imply that more than one mechanistic pathway may be operative in the reductive cyclization of nitroaromatics. nih.gov

Recent advancements have focused on developing milder conditions for the Cadogan cyclization. For instance, a one-pot condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by reductive cyclization using tri-n-butylphosphine at 80°C, has been reported to yield a variety of substituted 2H-indazoles in good to excellent yields. acs.org This method avoids the harsh conditions of the classical Cadogan reaction. acs.org

Table 1: Comparison of Classical and Modified Cadogan Reaction Conditions

| Feature | Classical Cadogan Reaction | Modified Cadogan Reaction |

| Starting Materials | o-nitrobenzylidene amines | o-nitrobenzaldehydes and amines |

| Reducing Agent | Trialkyl phosphites | Tri-n-butylphosphine |

| Temperature | >150 °C | 80 °C |

| Procedure | Stepwise | One-pot |

| Key Intermediate | Nitrene | Schiff base |

Transition Metal-Catalyzed Syntheses of 2H-Indazoles

Transition metal catalysis has emerged as a powerful tool for the synthesis of 2H-indazoles, offering high efficiency, regioselectivity, and functional group tolerance. Palladium, copper, and rhodium are among the most commonly employed metals in these transformations.

Rhodium-catalyzed C-H activation and annulation of azobenzenes with various coupling partners has become a prominent strategy for the synthesis of 2-aryl-2H-indazoles. acs.orgnih.gov In a notable example, the reaction of azobenzenes with aldehydes, catalyzed by a rhodium(III) complex, proceeds via an initial C-H bond addition of the azobenzene (B91143) to the aldehyde. acs.org This is followed by a cyclative capture and aromatization to afford the N-aryl-2H-indazole product in a formal [4+1] annulation. acs.org This method is characterized by its one-step nature and high functional group compatibility. acs.org

The azo group in the starting azobenzene directs the ortho-C-H activation and also serves as a nucleophile to trap the initial aldehyde addition product. acs.org A variety of aldehydes and azobenzenes can participate in this reaction, providing access to a wide array of substituted 2H-indazoles. acs.orgnih.gov

Both copper and palladium catalysts have been extensively used in the synthesis of 2H-indazoles through various cross-coupling and amination reactions.

A significant palladium-catalyzed method involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgnih.gov This reaction typically employs a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand, such as dppf, and a base like sodium tert-butoxide. organic-chemistry.orgnih.gov The process involves the formation of a C-N bond to construct the 2H-indazole ring and is tolerant of a wide range of electron-donating and electron-withdrawing substituents on both aryl rings. organic-chemistry.org This approach represents a general method for constructing 2-aryl-2H-indazoles through the formation of the N(1)–C(7a) bond. organic-chemistry.org

Copper-catalyzed reactions also provide efficient routes to 2H-indazoles. A notable example is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). acs.orgacs.orgorganic-chemistry.org In this process, a copper catalyst, often in conjunction with a ligand like TMEDA, facilitates the sequential formation of C-N and N-N bonds. organic-chemistry.org This multicomponent approach is highly convergent and allows for the rapid assembly of diverse 2H-indazoles from readily available starting materials. acs.orgorganic-chemistry.org The copper catalyst plays a crucial role in both the substitution of the aryl bromide with azide and the subsequent intramolecular N-N bond formation. acs.org

Table 2: Overview of Transition Metal-Catalyzed Syntheses of 2H-Indazoles

| Catalyst | Reaction Type | Starting Materials | Key Features |

| Rhodium(III) | C-H Activation/Annulation | Azobenzenes and Aldehydes | One-step, high functional group tolerance |

| Palladium(II) | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | Forms N(1)–C(7a) bond, good for 2-aryl-2H-indazoles |

| Copper(I) | Three-Component Reaction | 2-Bromobenzaldehydes, Amines, Sodium Azide | One-pot, convergent, forms C-N and N-N bonds |

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency in building molecular complexity in a single step. As mentioned previously, the copper-catalyzed one-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide is a prime example of an MCR for constructing the 2H-indazole core. acs.orgacs.orgorganic-chemistry.org This approach is particularly advantageous as it avoids the need to pre-synthesize and isolate intermediates, thereby saving time and resources. organic-chemistry.org The reaction proceeds through an initial condensation of the aldehyde and amine to form an imine, followed by copper-catalyzed C-N and N-N bond formations. acs.org

Novel Synthetic Strategies and Methodological Advancements for the Compound

Recent synthetic efforts have led to the development of novel and efficient methods for the preparation of specific 2H-indazole derivatives, including 5-methoxy-2-(4-methoxyphenyl)-2H-indazole. A particularly effective strategy involves the base-catalyzed cyclization of ortho-alkyl substituted azoxybenzenes. nih.govacs.org

This approach begins with the synthesis of an unsymmetrical azoxybenzene (B3421426) intermediate. For the synthesis of this compound, this would involve the reaction of a suitably substituted o-toluidine (B26562) derivative with a nitrosobenzene (B162901) derivative. acs.org The subsequent key step is a base-catalyzed benzyl (B1604629) C-H deprotonation and cyclization of the azoxybenzene intermediate to furnish the final 2-aryl-2H-indazole product. nih.govacs.org

A specific reported synthesis of this compound yielded the product as a white solid. acs.org The reaction was carried out using potassium methoxide (B1231860) as the base in DMF at 90 °C. acs.org This methodology provides a straightforward route to the target compound and its analogs in good yields. nih.govacs.org

Table 3: Characterization Data for this compound

| Property | Value |

| Appearance | White solid |

| Yield | 88% |

| ¹H NMR (CDCl₃, 400 MHz) δ | 8.30 (s, 1H), 7.90-7.88 (m, 2H), 7.46-7.42 (m, 2H), 7.34-7.30 (m, 1H), 7.23-7.21 (m, 1H), 7.00-6.97 (m, 1H), 6.55-6.54 (m, 1H), 4.00 (s, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) δ | 150.4, 143.4, 140.4, 129.4, 127.8, 124.4, 123.1, 121.0, 120.3, 112.4, 103.2, 55.5 |

Data obtained from supporting information of a research article. acs.org

This base-catalyzed cyclization of azoxybenzenes represents a significant advancement for the synthesis of 2-aryl-2H-indazoles, offering a metal-free alternative to some of the established transition metal-catalyzed methods. The ready availability of the starting materials and the operational simplicity of the reaction make it an attractive strategy for the synthesis of this compound and related compounds. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles into the synthesis of 2H-indazoles aims to reduce environmental impact by using sustainable materials, minimizing waste, and improving energy efficiency. nih.govrsc.org Recent approaches have focused on replacing hazardous reagents and solvents with more benign alternatives.

A notable green methodology involves a one-pot, three-component reaction using 2-bromobenzaldehydes, primary amines, and sodium azide. acs.orgnih.gov This reaction is efficiently catalyzed by heterogeneous copper oxide nanoparticles supported on activated carbon (CuO@C), which offers high stability and reusability. acs.orgnih.gov The use of polyethylene (B3416737) glycol (PEG-400) as a green, recyclable solvent further enhances the sustainability of this process. acs.orgnih.govorganic-chemistry.org This method facilitates the formation of crucial N-N, C-N, and C=N bonds under ligand-free and base-free conditions, producing a range of 2H-indazole derivatives in good to excellent yields. acs.orgnih.gov The catalyst's recyclability has been demonstrated, and the process has been successfully scaled up to gram-scale production, highlighting its practical applicability. nih.gov

Another sustainable approach is the use of electrochemical methods for the functionalization of the 2H-indazole core. organic-chemistry.org This technique avoids the need for external oxidants and transition-metal salts, representing a cleaner and more atom-economical pathway for creating diverse analogs. organic-chemistry.org

Table 1: Comparison of Green Synthesis Parameters for 2H-Indazoles

| Parameter | Conventional Method | Green Method (CuO@C catalyst) |

|---|---|---|

| Catalyst | Homogeneous (e.g., CuI) | Heterogeneous (CuO@C) acs.orgnih.gov |

| Solvent | DMSO | PEG-400 (recyclable) acs.orgnih.gov |

| Conditions | High temperature (120°C) caribjscitech.com | Milder conditions possible |

| Additives | Ligands and bases often required acs.org | Ligand-free and base-free acs.orgnih.gov |

| Sustainability | Generates metallic waste | Recyclable catalyst, green solvent nih.gov |

Photo-Initiated and Radical Pathways in Indazole Formation

Photo-initiated and radical-mediated reactions have emerged as powerful tools for the synthesis and functionalization of 2H-indazoles under mild conditions. frontiersin.org Visible-light photocatalysis, in particular, offers a sustainable alternative to traditional methods that require high temperatures and strong oxidants. frontiersin.org

For instance, the C3-carbamoylation of 2H-indazoles can be achieved using visible light without a transition metal. frontiersin.org This process uses an organic photocatalyst (4CzIPN) and involves an oxidative decarboxylation coupling mechanism. frontiersin.org Mechanistic studies, including radical scavenging experiments with TEMPO, have confirmed that the transformation proceeds via a radical pathway. frontiersin.org The reaction's reliance on oxygen and the quenching of the photocatalyst's fluorescence by the reactants support the proposed photoredox cycle. frontiersin.org

Similarly, the direct alkylation and acylation of 2H-indazoles at the C3 position can be accomplished through a radical pathway using substituted Hantzsch esters as radical precursors. rsc.org This method, employing a Ag(I)/Na₂S₂O₈ system, operates under mild conditions and demonstrates high regioselectivity and tolerance for a wide array of functional groups. rsc.org Mechanistic investigations suggest that these transformations are initiated by the formation of an alkyl radical from the Hantzsch ester, which then adds to the indazole ring. rsc.orgacs.org

Table 2: Key Features of Photo-Initiated and Radical Reactions for 2H-Indazoles

| Reaction Type | Reagents/Conditions | Key Feature |

|---|---|---|

| C3-Carbamoylation | Visible light, 4CzIPN (photocatalyst), Cs₂CO₃ frontiersin.org | Transition-metal-free, proceeds via radical pathway frontiersin.org |

| C3-Alkylation/Acylation | Ag(I)/Na₂S₂O₈, Hantzsch esters rsc.org | Utilizes radical reservoirs for direct functionalization rsc.org |

| Intramolecular Cyclization | Visible-light irradiation, no external photocatalyst organic-chemistry.org | Electron donor-acceptor complex formation initiates the reaction organic-chemistry.org |

Regioselectivity and Stereoselectivity in the Synthesis of this compound

Controlling regioselectivity is paramount in the synthesis of substituted indazoles, as alkylation or arylation can occur at either the N1 or N2 position of the indazole ring. beilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. beilstein-journals.orgresearchgate.net However, synthetic methods have been developed to selectively yield the 2H-regioisomer, which is crucial for producing compounds like this compound.

One effective strategy for achieving N2-selectivity is the palladium-catalyzed reaction of 2-bromobenzyl bromides with arylhydrazines. organic-chemistry.orgresearchgate.net This method proceeds through a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation to furnish the 2-aryl-2H-indazole product in good yields. organic-chemistry.orgresearchgate.net The choice of base and ligand is critical for directing the reaction towards the desired isomer. researchgate.net

Another approach involves the direct alkylation of the indazole ring using various alkylating agents. rsc.orgsemanticscholar.org Gallium/aluminum or aluminum-mediated direct alkylation reactions of indazoles with reagents like allyl bromides, benzyl bromides, and α-bromocarbonyl compounds have been shown to produce 2H-indazoles with high regioselectivity and in high yields. researchgate.netrsc.org The precise control over regioselectivity in these reactions is often influenced by factors such as the nature of the electrophile, the solvent, and the presence of coordinating groups on the indazole substrate. beilstein-journals.org Stereoselectivity is generally not a factor in the synthesis of the aromatic core of this compound itself, but becomes relevant when introducing chiral centers in its analogs.

Mechanistic Investigations of Formation Reactions and Reaction Optimization

Understanding the reaction mechanisms is essential for optimizing the synthesis of 2H-indazoles and minimizing side products. The Cadogan and Davis-Beirut reactions are two classical methods for indazole synthesis, and recent studies have provided deeper mechanistic insights. escholarship.org The Cadogan cyclization, a reductive cyclization of nitroaromatics, was traditionally thought to proceed through a nitrene intermediate. escholarship.org However, recent work has shown that 2H-indazole N-oxides are competent intermediates in this transformation, suggesting that non-nitrene pathways are possible. escholarship.org The isolation and characterization of these N-oxides have allowed for the development of Cadogan-type cyclizations under much milder, phosphorus-free conditions at room temperature. escholarship.org

The Davis-Beirut reaction, which can yield both 2H-indazoles and indazolones, is highly dependent on reaction conditions. aub.edu.lbaub.edu.lb For example, the reaction of an o-nitrobenzyl alcohol with a primary amine in the presence of a base can lead to a mixture of 2H-indazole and indazolone. aub.edu.lb The choice of solvent can completely shift the selectivity; using a secondary alcohol like isopropanol (B130326) instead of a primary one like ethanol (B145695) can shut down the pathway to the 2H-indazole and yield the indazolone exclusively. aub.edu.lb

Reaction optimization often involves screening various parameters, including catalysts, solvents, bases, and temperature. researchgate.net For copper-catalyzed syntheses of 2H-indazoles from 2-halobenzaldehydes, primary amines, and sodium azide, optimization studies have shown that heterogeneous copper nanoparticles on charcoal are highly effective. researchgate.net The reaction conditions are fine-tuned to maximize the yield of the desired 2H-indazole product by promoting the consecutive C-N and N-N bond formations. researchgate.net

Table 3: Optimization of a Three-Component Synthesis of 2H-Indazoles

| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cu₂O-NP organic-chemistry.org | PEG 300 organic-chemistry.org | None | 110 | High |

| 2 | CuI caribjscitech.com | DMSO | TMEDA | 120 | Good |

| 3 | CuO@C acs.orgnih.gov | PEG-400 acs.orgnih.gov | None | Optimized | Excellent |

Chemical Modifications and Derivatization Strategies for the 5 Methoxy 2 4 Methoxyphenyl 2h Indazole Scaffold

Functionalization at the Indazole Core

Functionalization of the indazole core is a primary strategy for diversifying the chemical space around this scaffold. Modifications can be targeted at either the nitrogen atoms or the carbon atoms of the heterocyclic and fused benzene (B151609) rings.

Direct alkylation of the indazole ring system often presents a challenge regarding regioselectivity, as it can lead to a mixture of N1 and N2 substituted products. beilstein-journals.org The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgresearchgate.net The outcome of N-alkylation is highly dependent on the reaction conditions. For instance, alkylation under basic conditions frequently yields an unselective mixture of N1 and N2 products, while mild acidic conditions can favor regioselective alkylation at the N2 position. researchgate.net

The choice of alkylating agent and reaction conditions plays a critical role in directing the substitution. For example, using methyl 2,2,2-trichloroacetimidate has been described as an efficient method for the regioselective synthesis of 2-methyl-2H-indazoles. researchgate.net Similarly, procedures involving gallium/aluminum and aluminum-mediated direct alkylation with various bromides have been developed for the high-yielding, regioselective synthesis of 2H-indazoles. semanticscholar.org The kinetically accessible lone pair of electrons on the N2 atom is often targeted to achieve selective synthesis of the 2H-indazole isomer. researchgate.net

Late-stage functionalization of the 2H-indazole core via C-H activation is an efficient method for increasing molecular complexity. rsc.orgresearchgate.net The C3 position of the 2H-indazole ring is particularly susceptible to radical-mediated functionalization. researchgate.netresearchgate.net Various groups, including aryl, amino, acyl, and sulfonyl moieties, have been successfully introduced at this position. researchgate.net

Recent developments have focused on visible-light-induced reactions, which offer mild and environmentally friendly conditions. For example, a method for the synthesis of functionalized 3-acyl-2H-indazoles was developed using a self-catalyzed energy transfer process between 2H-indazoles and α-keto acids, avoiding the need for external photosensitizers or metal catalysts. semanticscholar.orgnih.gov This approach demonstrates broad substrate compatibility, allowing for the introduction of various functional groups on the 2N-aryl ring. nih.gov Functionalization at the C5 and C6 positions has also been explored, with studies showing that electron-donating groups like methoxy (B1213986) (-OMe) and methyl (-Me), as well as halogens, are well-tolerated in these positions during C3-acylation reactions. semanticscholar.org

Halogenated indazoles are valuable intermediates for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The direct C-H halogenation of 2H-indazoles provides an efficient route to these key building blocks. Metal-free methods for the regioselective halogenation of 2H-indazoles have been developed, allowing for the synthesis of mono-, poly-, and hetero-halogenated products by carefully tuning the reaction conditions. nih.govresearchgate.net

Using N-halosuccinimides (NXS, where X = Br, Cl) as the halogen source, mono-halogenation can be achieved with high selectivity. researchgate.net For instance, the reaction of 2-phenyl-2H-indazole with NBS can yield the mono-brominated product in high yield. nih.gov Poly-halogenation can be induced by adjusting stoichiometry and reaction time. researchgate.net Furthermore, electrochemical methods have been developed for the halogenation of 2H-indazoles using simple sodium halides (NaX) in the absence of metal catalysts and oxidants, presenting a green and efficient alternative. scilit.com The resulting halogenated indazoles are versatile precursors for introducing further diversity via Suzuki, Heck, or other cross-coupling reactions. nih.gov

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-phenyl-2H-indazole | NBS (1.0 equiv.) | EtOH, 50 °C, 2.0 h | 3-bromo-2-phenyl-2H-indazole | 98% | nih.gov |

| 2-phenyl-2H-indazole | NCS (1.0 equiv.) | EtOH, 50 °C, 2.0 h | 3-chloro-2-phenyl-2H-indazole | 95% | researchgate.net |

| 2-phenyl-2H-indazole | NBS (2.0 equiv.) | MeCN, 50 °C | 3,7-dibromo-2-phenyl-2H-indazole | 59% | researchgate.net |

| 2H-Indazoles | NaX (X=Cl, Br) | Electrochemical, catalyst-free | Halogenated 2H-Indazoles | Moderate to excellent | scilit.com |

The introduction of heteroatoms other than halogens at the indazole core can significantly modulate the physicochemical and biological properties of the molecule. A facile and efficient method for the direct C-3 phosphorylation of 2H-indazoles has been developed using an electrochemical oxidation approach. researchgate.netresearchgate.net This method involves the reaction of 2H-indazoles with trialkyl phosphites as the phosphorylating reagents under mild, metal-free conditions. researchgate.netresearchgate.net The reaction proceeds via the generation of a cation radical species from the oxidation of the 2H-indazole, which is then captured by the trialkyl phosphite (B83602) to form the C-3 phosphorylated product. researchgate.net This electrochemical strategy exhibits high efficiency and tolerates a broad range of functional groups. researchgate.net

In addition to phosphorylation, other heteroatoms can be introduced. For example, a green electrooxidation protocol for the C3 acyloxylation of 2H-indazoles with carboxylic acids has been developed, proceeding through an intermolecular cross-dehydrogenative C(sp2)−O coupling. researchgate.netresearchgate.net

C-Functionalization at Aromatic Rings (e.g., C3, C5, C6)

Synthesis of Analogs for Mechanistic Biological and Structure-Activity Relationship Studies

The synthesis of analogs based on the 5-methoxy-2-(4-methoxyphenyl)-2H-indazole scaffold is essential for conducting mechanistic biological investigations and establishing structure-activity relationships (SAR). By systematically modifying the core structure, researchers can probe the interactions with biological targets and optimize properties such as potency, selectivity, and pharmacokinetics.

One area of active research is the development of indazole-based serotonin (B10506) receptor subtype 2 (5-HT2) agonists. nih.govsemanticscholar.orgresearchgate.net In this context, analogs of potent tryptamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have been synthesized where the indole (B1671886) core is replaced by an indazole ring. nih.govsemanticscholar.org For example, substituted indazole-ethanamines and indazole-tetrahydropyridines have been prepared and evaluated for their activity at 5-HT2 receptors. nih.govresearchgate.net The synthesis of these analogs often involves coupling commercially available substituted indazoles with appropriate building blocks using standard methods like Suzuki–Miyaura cross-coupling, followed by further functional group manipulations. nih.govsemanticscholar.org These SAR studies help in identifying key structural features required for potent and selective receptor modulation. nih.gov

The 2-aryl-2H-indazole scaffold is also explored for its antiprotozoal and anticancer activities. nih.govnih.gov Synthesis of a series of 2-phenyl-2H-indazole derivatives, including the 2-(4-methoxyphenyl)-2H-indazole analog, has been accomplished through a one-pot combination of ultrasound-assisted synthesis and Cadogan's cyclization. nih.gov SAR studies on these compounds revealed that substitutions on the 2-phenyl ring significantly influence their biological activity. nih.gov Similarly, modifications of related methoxybenzoyl-aryl-thiazole analogs have been performed to extend SAR studies for anticancer agents that target tubulin polymerization. nih.gov

| Scaffold/Analog Type | Synthetic Strategy | Biological Target/Application | Reference |

|---|---|---|---|

| Indazole-ethanamines | Hydrolysis, amide coupling, reduction | Serotonin Receptor 2 (5-HT2) Agonists | nih.gov |

| Indazole-tetrahydropyridines | Suzuki–Miyaura coupling, Boc-deprotection | Serotonin Receptor 2 (5-HT2) Agonists | nih.govsemanticscholar.org |

| 2-Phenyl-2H-indazole derivatives | Ultrasound-assisted condensation, Cadogan's cyclization | Antiprotozoal Agents | nih.gov |

| 4-Substituted methoxybenzoyl-aryl-thiazoles | Multi-step synthesis from aryl nitriles | Anticancer Agents (Tubulin Inhibitors) | nih.gov |

Chemo- and Regioselective Synthesis of Advanced 2H-Indazole Derivatives

The development of chemo- and regioselective synthetic methods is paramount for accessing advanced 2H-indazole derivatives with well-defined substitution patterns. A variety of modern synthetic strategies have been employed to achieve this control.

One effective approach is the one-pot condensation–Cadogan reductive cyclization. acs.org This method allows for the synthesis of substituted 2H-indazoles from readily available ortho-nitrobenzaldehydes and various amines under mild conditions, promoted by a phosphine (B1218219) reagent. acs.orgnih.gov This strategy is operationally simple and tolerates a wide range of electronically diverse substrates. acs.org

Transition metal catalysis has also proven to be a powerful tool for the regioselective synthesis of 2H-indazoles. Rhodium(III)-catalyzed C-H bond functionalization of azobenzenes and their subsequent cyclative capture with aldehydes provides a formal [4+1] annulation to produce N-aryl-2H-indazoles. nih.gov This method is highly functional-group-compatible, and regioselectivity can be controlled by steric or electronic effects of substituents on the azobenzene (B91143) starting material. nih.gov

Furthermore, direct alkylation reactions mediated by Ga/Al or Al have been developed for the regioselective synthesis of 2H-indazoles from the parent indazole, offering a high-yielding route to N2-substituted products. semanticscholar.org These selective methods are crucial for building complex molecules based on the this compound scaffold, enabling precise control over the final structure for targeted applications.

Strategies for Reaction Optimization and Yield Enhancement in Derivatization

The successful derivatization of the this compound scaffold hinges on the careful optimization of reaction conditions to maximize product yield, minimize reaction times, and ensure high regioselectivity. Research into the functionalization of 2H-indazoles has highlighted several key strategies that are instrumental in achieving these goals. These approaches range from the meticulous selection of catalysts and reagents to the application of non-conventional energy sources and advanced reactor technologies.

Palladium-Catalyzed Cross-Coupling Optimization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or heteroaryl moieties onto the indazole core, forming new carbon-carbon bonds. rsc.org The efficiency and yield of these reactions are highly sensitive to the choice of catalyst, base, and solvent system. Optimization studies are therefore crucial.

For instance, in the Suzuki-Miyaura coupling of bromo-indazole carboxamides with various boronic acids, a systematic screening of reaction parameters was performed to identify the most effective conditions. rsc.org The study explored different palladium catalysts and bases, revealing significant variations in product yield.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for an Indazole Derivative

| Entry | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | PdCl₂(dppf)·DCM | K₂CO₃ | THF/water | 35% | rsc.org |

| 2 | PdCl₂(dppf)·DCM | Cs₂CO₃ | THF/water | 42% | rsc.org |

| 3 | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/water | 85% | rsc.org |

| 4 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/water | 75% | rsc.org |

As demonstrated in the table, changing the solvent from THF/water to 1,4-dioxane/water dramatically increased the yield from 35% to 85% when using PdCl₂(dppf)·DCM as the catalyst and K₂CO₃ as the base. rsc.org This highlights the profound impact of the solvent system on the reaction's efficiency. Further studies have shown that for other indazole systems, a combination of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in a dioxane/ethanol (B145695)/water mixture can provide the best results, particularly under microwave irradiation. researchgate.net

Microwave-Assisted Synthesis

The use of microwave irradiation as an energy source has emerged as a highly effective strategy for enhancing reaction rates and improving yields in the synthesis and functionalization of indazole derivatives. rasayanjournal.co.in Compared to conventional heating methods, microwave-assisted synthesis often leads to shorter reaction times, cleaner reactions, and increased product yields due to efficient and uniform heating. rasayanjournal.co.injchr.org

A compelling example is the C3-formylation of 2H-indazoles using Selectfluor as a mediator and DMSO as the formylating agent. Optimization of this reaction showed a significant improvement under microwave conditions.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for C3-Formylation of a 2H-Indazole

| Entry | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Conventional (Oil Bath) | 120 | 24 h | Trace | thieme-connect.de |

| 2 | Microwave | 100 | 1 h | 55% | thieme-connect.de |

| 3 | Microwave | 125 | 1 h | 80% | thieme-connect.de |

The data clearly shows that conventional heating for 24 hours yielded only trace amounts of the desired product. In contrast, microwave irradiation for just one hour at 125 °C boosted the yield to 80%. thieme-connect.de This demonstrates the capacity of microwave assistance to not only accelerate the reaction dramatically but also to enable transformations that are inefficient under traditional thermal conditions. rasayanjournal.co.inthieme-connect.de This technique is particularly valuable for Suzuki-Miyaura cross-coupling reactions, where it can reduce reaction times from many hours to as little as 30 minutes while providing moderate to excellent yields. researchgate.net

One-Pot Synthesis Procedures

Flow Chemistry

Advanced Spectroscopic and Structural Elucidation Techniques in Indazole Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 5-methoxy-2-(4-methoxyphenyl)-2H-indazole, both ¹H and ¹³C NMR provide definitive evidence for its covalent framework and offer insights into its electronic environment and configuration.

Detailed research findings have provided specific chemical shifts for the protons and carbon atoms in the molecule, confirming the substitution pattern. In ¹H NMR spectroscopy, the signals corresponding to the protons on the indazole core and the pendant methoxyphenyl rings appear in distinct regions of the spectrum. The chemical shifts and coupling patterns allow for the unambiguous assignment of each proton. For instance, the proton at the C3 position of the indazole ring typically appears as a singlet in the downfield region. The protons of the two methoxy (B1213986) groups would each present as a sharp singlet, integrating to three protons each.

While standard NMR provides the static, time-averaged structure, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed for conformational analysis. Such an analysis would reveal through-space interactions between protons, providing information on the preferred rotational orientation (conformation) of the 4-methoxyphenyl (B3050149) group relative to the plane of the indazole ring system. This is crucial for understanding the molecule's three-dimensional shape, which can influence its physical and chemical properties.

The specific NMR data reported for this compound is presented below.

Interactive Table of NMR Spectroscopic Data Filter by nucleus to see the corresponding chemical shifts.

| Nucleus | Atom Number | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| ¹H | H3 | 8.30 | s |

| ¹H | HAr | 7.90-7.88 | m |

| ¹H | HAr | 7.46-7.42 | m |

| ¹H | HAr | 7.34-7.30 | m |

| ¹H | HAr | 7.23-7.21 | m |

| ¹H | HAr | 7.00-6.97 | m |

| ¹H | HAr | 6.55-6.54 | m |

| ¹H | OCH₃ | 4.00 | s |

| ¹³C | C=O/C-N/C-O | 150.4 | - |

| ¹³C | C=O/C-N/C-O | 143.4 | - |

| ¹³C | C=O/C-N/C-O | 140.4 | - |

| ¹³C | C-Ar | 129.4 | - |

| ¹³C | C-Ar | 127.8 | - |

| ¹³C | C-Ar | 124.4 | - |

| ¹³C | C-Ar | 123.1 | - |

| ¹³C | C-Ar | 121.0 | - |

| ¹³C | C-Ar | 120.3 | - |

| ¹³C | C-Ar | 112.4 | - |

| ¹³C | C-Ar | 103.2 | - |

Vibrational Spectroscopy (IR, Raman) for Elucidating Key Structural Features

Expected IR Absorption Bands:

Aromatic C-H Stretching: Sharp bands would be expected in the region of 3100-3000 cm⁻¹, characteristic of C-H bonds on the benzene (B151609) and indazole rings.

Aliphatic C-H Stretching: Vibrations from the methyl protons of the two methoxy groups would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: A series of medium to strong bands in the 1620-1450 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen bonds of the indazole core.

C-O-C Ether Stretching: A strong, characteristic band or bands for the aryl ether linkages (both the 5-methoxy and 4-methoxyphenyl groups) would be prominent in the 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch) regions.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings could be further supported by analyzing the strong absorption bands in the 900-675 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong signals in Raman spectra, and the symmetry of the molecule would influence which vibrational modes are Raman active. Together, IR and Raman spectroscopy would offer a comprehensive profile of the molecule's functional groups, confirming the presence of the methoxy and substituted aryl moieties.

Mass Spectrometry for Molecular Formula Confirmation and Reaction Pathway Tracing

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.

For this compound, the molecular formula is C₁₅H₁₄N₂O₂. The exact molecular weight can be calculated from the sum of the exact masses of its constituent atoms.

Calculated Molecular Weight:

Molecular Formula: C₁₅H₁₄N₂O₂

Average Mass: 254.29 g/mol

Monoisotopic Mass: 254.1055 u

High-resolution mass spectrometry (HRMS) would be capable of measuring the mass to within a few parts per million, allowing for the unambiguous confirmation of the elemental formula C₁₅H₁₄N₂O₂. This is a critical step in the characterization of a newly synthesized compound.

Furthermore, mass spectrometry can provide structural information through analysis of fragmentation patterns. In techniques like Electron Ionization (EI-MS), the molecule is fragmented in a predictable manner. The resulting fragment ions can be analyzed to deduce the connectivity of the atoms, supporting the structure determined by NMR. For instance, cleavage of the methoxy groups or fragmentation of the bond between the indazole and phenyl rings would produce characteristic daughter ions.

When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this method is invaluable for tracing reaction pathways. It can be used to monitor the consumption of reactants and the formation of intermediates and the final product in real-time, providing crucial data for reaction optimization.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a published crystal structure for this compound was not identified in the searched literature, this technique would provide unparalleled detail about its solid-state conformation and packing.

If a suitable single crystal of the compound were obtained and analyzed, X-ray diffraction would yield precise data on:

Bond Lengths and Angles: The exact lengths of all covalent bonds (e.g., C-C, C-N, C-O) and the angles between them would be determined with very high precision, confirming the molecular geometry.

Conformation: The technique would reveal the solid-state conformation of the molecule, including the planarity of the bicyclic indazole system and the dihedral angle between the indazole ring and the N-aryl substituent. This would provide a definitive answer to the conformational questions that can only be inferred from solution-state NMR.

Intermolecular Interactions: The analysis would elucidate how the molecules pack together in the crystal lattice. This includes identifying and quantifying non-covalent interactions such as π-π stacking between the aromatic rings, C-H···π interactions, or potential weak hydrogen bonds involving the methoxy oxygen atoms. These interactions are crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Computational Chemistry and Theoretical Investigations of 5 Methoxy 2 4 Methoxyphenyl 2h Indazole

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely employed to calculate molecular geometries, vibrational frequencies, and electronic properties, offering insights into a molecule's stability and reactivity. nih.govresearchgate.net For indazole derivatives, DFT calculations help in understanding their physicochemical properties and electrostatic potential. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.govnih.gov A small energy gap suggests that a molecule is more reactive and kinetically less stable because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. nih.gov This gap is instrumental in various chemical research areas where minimizing this property is often a goal to enhance reactivity. nih.gov

While specific calculated values for 5-methoxy-2-(4-methoxyphenyl)-2H-indazole are not available in the cited literature, DFT studies on other substituted indazole derivatives illustrate the typical findings. For instance, a computational study on a series of 3-carboxamide indazole derivatives calculated their HOMO and LUMO energies to predict their electron-donating and accepting capabilities. nih.gov The study found that the distribution of HOMO and LUMO densities often spans the entire indazole molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Selected Indazole Derivatives (Data from a study on 3-carboxamide indazoles) Note: These values are for different, but related, indazole compounds and serve as examples of typical DFT calculation outputs.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

| 8v | -6.36687 | -3.59964 | 2.76723 |

| 8w | -5.08923 | -1.32435 | 3.76488 |

| 8x | -6.67332 | -2.42568 | 4.24764 |

| 8y | -4.24305 | -1.00143 | 3.24162 |

| 8z | -6.46380 | -2.77776 | 3.68604 |

| Data sourced from a DFT study on novel indazole derivatives. nih.gov |

For this compound, it would be expected that the HOMO is distributed across the electron-rich methoxyphenyl and indazole rings, while the LUMO may be similarly delocalized, with contributions from the pyrazole (B372694) and benzene (B151609) fused rings. The precise energy gap would determine its relative stability and potential for charge transfer interactions.

Electrostatic Potential Surface (ESP) Analysis and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govnih.gov The ESP map illustrates the electrostatic potential distribution on the electron density surface, typically represented by a color spectrum. nih.govamanote.com

Red regions indicate negative electrostatic potential, corresponding to high electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like oxygen or nitrogen. nih.gov

Blue regions represent positive electrostatic potential, corresponding to electron-poor areas. These sites are prone to nucleophilic attack. nih.gov

Green regions denote neutral or near-zero potential. nih.gov

ESP analysis is crucial for understanding hydrogen bonding and other non-covalent interactions that are fundamental to drug-receptor recognition. nih.govnih.gov In the case of this compound, the ESP surface would likely show negative potential (red) around the nitrogen atoms of the indazole ring and the oxygen atom of the methoxy (B1213986) group, identifying them as primary sites for hydrogen bond acceptance. Positive potential (blue) might be located on the hydrogen atoms, particularly any N-H protons if considering the 1H-indazole tautomer, or aromatic C-H protons. Such analysis provides extensive insights into a compound's properties and behavior. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify a molecule's reactivity. These include:

Chemical Hardness (η): Measures resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.govresearchgate.net

Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from a system. researchgate.net

Electrophilicity Index (ω): Measures a species' capacity to accept electrons. researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of different derivatives within a chemical series. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govderpharmachemica.com It is a critical tool in structure-based drug design for predicting binding modes and estimating the strength of interaction, often expressed as a binding energy or docking score. derpharmachemica.comresearchgate.net

Methodologies for Predicting Binding Modes and Interaction Hotspots

The prediction of a ligand's binding mode involves sampling a vast number of possible conformations and orientations of the ligand within the active site of a protein and scoring them to identify the most favorable ones. nih.gov Docking algorithms use scoring functions to estimate the binding affinity, which accounts for forces like hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. derpharmachemica.com

For indazole derivatives, docking studies have been instrumental in elucidating their binding mechanisms as inhibitors of various enzymes. derpharmachemica.comnih.govtandfonline.com For example, in a study of substituted indazoles as anti-breast cancer agents targeting the aromatase enzyme, docking revealed that the most potent compounds formed key hydrogen bond interactions with active site residues like Arg115 and Met374. derpharmachemica.comresearchgate.net The indazole core often participates in hydrophobic interactions within the binding pocket. nih.gov

Table 2: Example of Molecular Docking Results for Substituted Indazole Derivatives Against Aromatase Note: The specific compounds (5a-n) are different from the subject of this article but illustrate the data generated from docking studies.

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| 5f | -8.0 | Arg115 |

| 5g | -7.7 | Arg115, Thr310, Leu372, Leu477 |

| 5n | -7.7 | Arg115, Thr310, Leu372, Leu477 |

| Data sourced from a molecular docking study on novel indazole derivatives. derpharmachemica.com |

When docking this compound into a hypothetical target, the methoxy groups and indazole nitrogens would be primary candidates for forming hydrogen bonds, while the phenyl and indazole rings would likely engage in hydrophobic and π-stacking interactions with nonpolar residues in the active site. The predicted binding mode would guide further chemical modifications to enhance potency and selectivity.

In Silico Screening and Virtual Ligand Design Principles

In silico screening, or virtual screening, is a computational method used in the early stages of drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and less expensive than experimental high-throughput screening (HTS). nih.gov The process requires a three-dimensional structure of the protein target, which can be obtained from X-ray crystallography or homology modeling. nih.gov

A typical in silico HTS campaign involves docking every compound from a large chemical library into the active site of the target protein. nih.govresearchgate.net The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further experimental validation. nih.gov

This methodology has been successfully applied to identify indazole-based inhibitors. For instance, an in silico screen of an in-house chemical library against Unc-51-Like Kinase 1 (ULK1) identified an indazole-containing compound as a moderately active inhibitor. nih.gov This initial hit served as a starting point for structure-guided rational drug design, where docking studies guided modifications to the indazole scaffold—such as adding an amino group—which led to significantly more potent inhibitors. nih.gov This iterative process of virtual screening, hit identification, and structure-based optimization is a cornerstone of modern drug design. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Stability of Compound-Target Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govnih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing detailed information on the flexibility of the protein and the stability of the ligand-protein complex in a simulated biological environment (e.g., in explicit water). researchgate.netfrontiersin.org

MD simulations are frequently used to validate the binding poses predicted by docking. nih.gov By running a simulation for a period of nanoseconds, researchers can observe whether the ligand remains stably bound in its initial docked conformation or if it shifts or even dissociates from the active site. nih.govresearchgate.net Key parameters analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms over time from their initial positions. A stable RMSD plot suggests the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual residues in the protein, highlighting which parts of the protein move the most upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Indazole Research

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools that have become indispensable in the field of medicinal chemistry for the design and discovery of new therapeutic agents. nih.govmdpi.com In the context of indazole research, these approaches are employed to establish a mathematical relationship between the chemical structure of indazole derivatives and their biological activity. nih.gov This allows researchers to predict the activity of novel, unsynthesized compounds, thereby saving time and resources in the drug development pipeline. uniroma1.it By analyzing large datasets of compounds, cheminformatics methods can identify key structural features, or pharmacophores, that are essential for a desired biological effect, guiding the rational design of more potent and selective indazole-based drugs. nih.govnih.gov

Development and Validation of QSAR Models for Mechanistic Insights

The development of a robust QSAR model is a systematic process that begins with the compilation of a dataset of structurally related indazole compounds with experimentally determined biological activities. uniroma1.it These models, which can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR), provide profound insights into the mechanism of action by identifying the key physicochemical properties that govern the interaction between the drug and its biological target. researchgate.netgrowingscience.com

2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule, such as constitutional, topological, and electronic parameters. nih.gov 3D-QSAR methods, on the other hand, utilize the 3D structural information of the molecules, considering steric and electrostatic fields. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity.

The predictive power and reliability of a QSAR model are assessed through rigorous validation procedures. Internal validation is often performed using methods like leave-one-out cross-validation, which generates the cross-validated correlation coefficient (q²). researchgate.net External validation, a more stringent test, involves using the model to predict the activity of a set of compounds (test set) that was not used in the model's development, measured by the predictive r-squared (pred_r²). nih.govresearchgate.net A statistically sound QSAR model is characterized by high values for the correlation coefficient (r²), q², and pred_r². researchgate.net

For instance, QSAR studies on indazole derivatives as inhibitors of Tyrosine Threonine Kinase (TTK) have yielded predictive models. A 2D-QSAR model generated by the Multiple Linear Regression (MLR) method showed a high correlation coefficient (r²) of 0.9512 and good internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively. researchgate.net Similarly, a 3D-QSAR model for the same target displayed a high internal cross-validation coefficient (q²) of 0.9132. researchgate.net These validated models provide a structural framework for designing new, more potent inhibitors. nih.gov

| QSAR Model Type | Target | Statistical Parameter | Value | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | Tyrosine Threonine Kinase (TTK) | r² (correlation coefficient) | 0.9512 | researchgate.net |

| 2D-QSAR (MLR) | Tyrosine Threonine Kinase (TTK) | q² (internal validation) | 0.8998 | researchgate.net |

| 2D-QSAR (MLR) | Tyrosine Threonine Kinase (TTK) | pred_r² (external validation) | 0.8661 | researchgate.net |

| 3D-QSAR (kNN-MFA) | Tyrosine Threonine Kinase (TTK) | q² (internal validation) | 0.9132 | researchgate.net |

| 3D-QSAR | Hypoxia-inducible factor-1α (HIF-1α) | Generated statistically validated models to provide a structural framework for designing new inhibitors. | nih.gov | |

| 2D & 3D QSAR (GA-MLR) | SAH/MTAN | r² (correlation coefficient) | 0.852 | nih.gov |

| 2D & 3D QSAR (GA-MLR) | SAH/MTAN | q² (internal validation) | 0.781 | nih.gov |

| 2D & 3D QSAR (GA-MLR) | SAH/MTAN | pred_r² (external validation) | 0.685 | nih.gov |

Molecular Descriptors and Their Correlation with Biological Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov In QSAR studies of indazoles, a wide range of descriptors are calculated to find which properties are most correlated with the observed biological activity. nih.gov These descriptors can be broadly categorized into several classes, including electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for understanding interactions involving electrostatic forces, such as hydrogen bonding and pi-pi stacking. For example, studies on 2-phenyl-2H-indazole derivatives revealed that electron-withdrawing groups on the 2-phenyl ring favored antiprotozoal activity, highlighting the importance of electronic effects. nih.govresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar refractivity, and van der Waals volume can indicate whether bulky substituents are favored or disfavored in a particular region of the molecule for optimal binding to a receptor. researchgate.net 3D-QSAR contour maps often reveal that steric bulk in certain positions can enhance activity, while in other areas it can lead to steric clashes, reducing potency. nih.gov

Hydrophobic Descriptors: Hydrophobicity is a critical factor in drug absorption, distribution, and receptor binding. The partition coefficient (log P) is the most commonly used descriptor for hydrophobicity. QSAR models for indazoles often show a strong correlation, either linear or parabolic, between log P and biological activity, indicating an optimal hydrophobicity range for efficacy. researchgate.net

Topological Descriptors: These are numerical indices derived from the 2D graph representation of a molecule, describing its connectivity and branching. They can encode information about molecular size, shape, and complexity.

The selection of relevant descriptors is a critical step in building a predictive QSAR model. nih.gov Statistical methods like Genetic Algorithms (GA) and Multiple Linear Regression (MLR) are used to select a small subset of descriptors that best explains the variance in the biological activity data. nih.gov The resulting QSAR equation provides a quantitative measure of the impact of each descriptor on the compound's potency. For example, a QSAR model might show that an increase in a particular descriptor related to hydrophobicity positively contributes to the activity, while an increase in a steric descriptor has a negative impact. This information is invaluable for guiding the synthesis of new indazole analogues with improved biological profiles.

| Descriptor Class | Example Descriptors | Significance in Biological Activity | Reference |

|---|---|---|---|

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding, and charge-transfer processes with the biological target. | nih.gov |

| Steric | Molar Refractivity, Molecular Weight, van der Waals Volume | Defines the size and shape requirements for optimal fitting into the receptor's binding pocket. | nih.govresearchgate.net |

| Hydrophobic | Log P (Partition Coefficient) | Influences membrane permeability, drug distribution, and hydrophobic interactions with the receptor. | researchgate.net |

| Topological | Connectivity Indices, Shape Indices | Encodes information about molecular size, branching, and overall shape. | nih.gov |

| Hydrogen Bond | Hydrogen Bond Donor/Acceptor Count | Quantifies the potential for forming specific hydrogen bonds, which are critical for binding affinity and selectivity. | researchgate.net |

Mechanistic Biological Studies and Molecular Target Interactions of 5 Methoxy 2 4 Methoxyphenyl 2h Indazole Analogs

Exploration of Molecular Targets and Binding Mechanisms

The biological activity of indazole analogs is dictated by their specific interactions with various protein targets, including enzymes and receptors. The nature of these interactions, from competitive inhibition of active sites to allosteric modulation and receptor agonism, defines their pharmacological profile.

While the primary focus of many recent studies on indazole analogs of tryptamines has been on receptor interactions, the broader class of substituted indazole derivatives has been extensively investigated for enzyme inhibitory activity across various target families. These studies reveal that the indazole scaffold can be tailored to inhibit key enzymes involved in inflammation, cancer cell proliferation, and other pathological processes.

For instance, a series of indazole carboxamides conjugated with N-substituted pyrroles were designed and evaluated as inhibitors of soybean lipoxygenase, a key enzyme in the biosynthesis of inflammatory leukotrienes. nih.gov This research led to the identification of compounds with significant inhibitory potential, with one hit molecule demonstrating an IC50 value of 22 μM. nih.gov

In the context of oncology, indazole derivatives have been identified as potent inhibitors of several protein kinases that are crucial for tumor growth and survival. Various analogs have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.netnih.govnih.gov One study identified a compound, 3i, that showed potent EGFR inhibition with an IC50 of 34.1 nM and also inhibited 91.4% of CDK-2 activity at a 10 μM concentration. researchgate.net Other research has focused on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance, with synthesized 3-substituted 1H-indazoles showing IC50 values as low as 720 nM. nih.gov Additionally, certain secondary sulfonamides incorporating an indazole scaffold have been found to be effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II. researchgate.net

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Indazole Carboxamide-Pyrrole Hybrids | Soybean Lipoxygenase | 22 μM | nih.gov |

| Substituted Indazole Hybrid (3i) | EGFR | 34.1 nM | researchgate.net |

| 3-Substituted 1H-Indazoles (121) | IDO1 | 720 nM | nih.gov |

| 3-Aminoindazole Derivative (Entrectinib) | Anaplastic Lymphoma Kinase (ALK) | 12 nM | nih.gov |

| Substituted Indazole Sulfonamides (Compound 5) | Human Carbonic Anhydrase I | Ki = 0.052 μM | researchgate.net |

| Substituted Indazole Sulfonamides (Compound 4) | Human Carbonic Anhydrase II | Ki = 0.025 μM | researchgate.net |

A significant area of investigation for indazole-based compounds involves their activity as analogs of serotonergic tryptamines, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). nih.gov These studies focus on their binding and functional activity at serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 subtype family (5-HT2A, 5-HT2B, and 5-HT2C). nih.govsemanticscholar.orgnih.gov

Research has demonstrated that substituting the indole (B1671886) nucleus of tryptamines with an indazole core can produce potent 5-HT2 receptor agonists. nih.govresearchgate.net The functional potency of these analogs is typically assessed through in vitro assays, such as calcium mobilization, which measures the cellular response to receptor activation. For example, the direct 1H-indazole analog of 5-MeO-DMT (compound 6a) was found to have low micromolar activity at the 5-HT2A receptor, with higher potency at 5-HT2B and 5-HT2C receptors. nih.gov Further structural modifications, such as the creation of indazole-tetrahydropyridine derivatives, have yielded highly potent compounds like VU6067416 (19d), which demonstrated an IC50 of 15 nM in a competition binding experiment for the 5-HT2A receptor. nih.gov

In silico docking studies have provided insights into the specific ligand-receptor interactions. These models suggest that indazole analogs retain the traditional binding interactions of 5-HT2A agonists, including a π-π stacking interaction with Phenylalanine (Phe340) and a salt bridge with Aspartic acid (Asp155). semanticscholar.org For highly potent halogenated analogs like VU6067416, docking studies suggest the possibility of a halogen-bonding interaction between the bromine atom of the ligand and the backbone carbonyl of Phe234 in the receptor's orthosteric pocket, which may contribute to its high potency. nih.govsemanticscholar.orgnih.gov

| Compound | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) | Reference |

|---|---|---|---|---|

| 6a (1H-indazole analog of 5-MeO-DMT) | 1460 | 483 | 273 | nih.govsemanticscholar.org |

| 19a (1H-indazole-tetrahydropyridine) | 1050 | 110 | 144 | semanticscholar.org |

| 19d (VU6067416) | 1.5 | 0.5 | 1.8 | semanticscholar.org |

| 19f | 11.3 | 1.4 | 1.9 | semanticscholar.org |

Biochemical assays are fundamental to characterizing the interaction between indazole analogs and their protein targets. For receptor ligands, competition binding assays are commonly employed to determine binding affinity. In the study of the potent 5-HT2A agonist VU6067416, its ability to fully displace a radiolabeled ligand (125IDOI) confirmed its interaction with the orthosteric binding site of the receptor. nih.gov

Functional assays provide a measure of the downstream consequences of the protein-ligand interaction. For the indazole-based serotonin receptor agonists, calcium mobilization assays in cell lines expressing specific human 5-HT2 receptor subtypes (e.g., 5-HT2A-CHO, 5-HT2B-HEK293) are used to quantify agonist potency (EC50). nih.govacs.org This type of assay directly measures a key event in the signal transduction cascade initiated by receptor activation.

For enzyme inhibitors, protein-ligand interactions are analyzed through kinetic studies that determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). Molecular modeling and docking studies are also used to computationally analyze the interactions between indazole ligands and the amino acid residues within the binding pocket of target proteins, such as VEGFR2 kinase. nih.gov These analyses can identify key stabilizing interactions, including hydrogen bonds, π-π stacking, and π-cation interactions, with residues like Ala866, Lys868, and Phe918 in the kinase cavity. nih.gov

Cellular Pathway Modulation Studies in In Vitro Systems

The binding of indazole analogs to their molecular targets initiates a cascade of intracellular events, modulating signaling pathways and influencing fundamental cellular processes.

The primary signal transduction mechanism for indazole analogs acting as 5-HT2 receptor agonists involves the activation of G-protein coupled receptor (GPCR) pathways. researchgate.net The 5-HT2 receptor family predominantly couples to Gq/11 proteins. researchgate.netresearchgate.net Upon agonist binding, the receptor undergoes a conformational change, activating the Gq protein, which in turn activates phospholipase C (PLC). researchgate.net PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a measurable increase in cytosolic calcium concentration. researchgate.net The use of calcium mobilization assays to determine the functional potency of these indazole analogs provides direct evidence of their ability to activate this specific signaling pathway. nih.govacs.org

For other classes of indazole derivatives, such as those developed as anti-cancer agents, the modulation of different signaling networks is observed. For instance, some compounds have been shown to increase the levels of reactive oxygen species (ROS), which can trigger stress-related signaling pathways, including the ROS-mitochondrial apoptotic pathway. nih.govrsc.org In other cases, indazole-based compounds have been found to enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction, leading to the phosphorylation and activation of MKK7 and c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway. nih.govresearchgate.net

While the serotonin agonist analogs of 5-methoxy-2-(4-methoxyphenyl)-2H-indazole are primarily characterized by their effects on neurotransmitter signaling pathways, other structurally distinct indazole derivatives have demonstrated profound effects on cellular processes like apoptosis and cell cycle progression, particularly in cancer cell lines. researchgate.netnih.gov

Several studies have shown that certain indazole derivatives can induce apoptosis through the intrinsic or mitochondrial pathway. nih.gov This is often characterized by a dose-dependent increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.govrsc.org This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential (ΔΨm), release of cytochrome C, and subsequent activation of effector caspases, such as cleaved caspase-3, which execute the apoptotic program. researchgate.netnih.gov Some indazole compounds have been shown to sensitize cancer cells to apoptosis induced by other agents, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.gov Co-treatment with these indazoles and TRAIL significantly increased the sub-G1 cell population, an indicator of apoptosis. nih.gov

In addition to inducing apoptosis, some indazole analogs can modulate the cell cycle. For example, compound 6e, an indazole-containing derivative, was found to cause cell cycle arrest at the G2/M phase in breast cancer cells. researchgate.net This prevents the cells from entering mitosis, ultimately inhibiting proliferation.

| Compound Class/Name | Cellular Process | Observed Mechanism | Reference |

|---|---|---|---|

| Anti-cancer Indazole Derivative (2f) | Apoptosis | Upregulation of Bax and cleaved caspase-3, downregulation of Bcl-2, loss of mitochondrial membrane potential. | nih.govrsc.org |

| Anti-cancer Indazole Derivative (6e) | Cell Cycle Arrest | Arrest at G2/M phase. | researchgate.net |

| Anti-proliferative Indazole Derivatives (6f, 6n, 6s) | Apoptosis | Overexpression of cytochrome C, activation of the intrinsic apoptotic pathway. | researchgate.net |

| Indazole-based TRAIL Sensitizers (TRT-0029, TRT-0173) | Apoptosis Enhancement | Inhibition of MKK7-TIPRL interaction, leading to JNK activation and increased sub-G1 population. | nih.govresearchgate.net |

It is important to note that the indazole derivatives shown to modulate apoptosis and the cell cycle are structurally distinct from the 5-HT2 receptor agonists discussed previously and represent different avenues of therapeutic development based on the versatile indazole scaffold.

Structure-Activity Relationship (SAR) of this compound Analogs

The structure-activity relationship (SAR) of 2-aryl-2H-indazole analogs, the core structure of this compound, has been investigated to understand how chemical modifications influence their biological activities. Studies focusing on the antiprotozoal properties of these compounds have provided significant insights into the electronic and steric requirements for potency. nih.govnih.govresearchgate.netmdpi.com The 2-phenyl-2H-indazole scaffold is a key feature, and modifications to the phenyl ring at the 2-position have been shown to dramatically alter biological outcomes. nih.gov

Impact of Substituent Effects on Biological Activity and Specificity

Research into a series of 2-phenyl-2H-indazole derivatives has revealed that the electronic nature of substituents on the 2-phenyl ring is a critical determinant of their antiprotozoal activity. nih.govnih.gov A clear trend indicates that electron-withdrawing groups on this phenyl ring enhance the potency against various protozoa, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govresearchgate.netmdpi.com

For instance, analogs featuring a 4-chlorophenyl group (Compound 2) or a 2-(trifluoromethyl)phenyl group (Compound 20) at the N2 position of the indazole ring demonstrated significantly higher potency than the unsubstituted 2-phenyl-2H-indazole (Compound 1). nih.gov The most potent compounds in one study were those with methoxycarbonyl substituents at the ortho, meta, or para positions of the 2-phenyl ring, exhibiting IC₅₀ values below 0.050 µM against E. histolytica. nih.gov

Conversely, the introduction of an electron-donating group, such as a methoxy (B1213986) group in 2-(4-methoxyphenyl)-2H-indazole (Compound 3), resulted in a notable decrease in activity compared to the unsubstituted parent compound against all three tested protozoan strains. nih.gov This suggests that reducing the electron density of the 2-phenyl ring is favorable for the biological activity of this class of compounds.

The position of the substituent also plays a role. For example, comparing 2-(2-chlorophenyl)-2H-indazole and 2-(4-chlorophenyl)-2H-indazole shows variations in activity, indicating that steric and positional factors also influence target interaction. nih.gov

The table below summarizes the antiprotozoal activity of several 2-phenyl-2H-indazole analogs, illustrating the impact of substituents on the 2-phenyl ring.

| Compound | Substituent (R) on 2-Phenyl Ring | IC₅₀ (µM) vs E. histolytica | IC₅₀ (µM) vs G. intestinalis | IC₅₀ (µM) vs T. vaginalis |

|---|---|---|---|---|

| 1 | H | 0.190 | 0.290 | 0.310 |

| 2 | 4-Cl | <0.050 | 0.080 | 0.120 |

| 3 | 4-OCH₃ | 0.430 | 0.940 | 0.700 |

| 4 | 4-COOCH₃ | <0.050 | 0.090 | 0.110 |

| 11 | 3-COOCH₃ | <0.050 | 0.140 | 0.160 |

| 18 | 2-COOCH₃ | <0.050 | 0.110 | 0.160 |

| 20 | 2-CF₃ | <0.050 | 0.100 | 0.140 |

Identification of Key Pharmacophoric Features for Target Interaction

The essential pharmacophore for the observed antiprotozoal activity of this series is the 2-aryl-2H-indazole nucleus. The indazole ring system serves as a rigid scaffold, positioning the N2-aryl substituent in a specific orientation for molecular interactions within the biological target. nih.govmdpi.com

Based on the SAR data, the key features for potent activity can be defined as:

The 2H-Indazole Core: This bicyclic system is fundamental to the activity of the molecule.

The N2-Aryl Group: The presence of an aryl (specifically phenyl) ring at the 2-position is crucial. The parent 1H-indazole shows significantly lower activity, highlighting the importance of the N2-phenyl substitution for potency. nih.gov

While specific molecular docking studies for the antiprotozoal activity of these exact compounds are not extensively detailed in the provided sources, the consistent SAR trends strongly suggest that the substituted 2-phenyl group is oriented within a binding pocket where electron-withdrawing features are favored. nih.gov

Rational Design Principles for Modulating Target Selectivity

The clear SAR trends derived from studies on 2-phenyl-2H-indazole analogs provide a strong foundation for the rational design of new derivatives with potentially enhanced potency and modulated selectivity. nih.govnih.gov

The primary principle for designing more potent antiprotozoal agents in this class is the introduction of strong electron-withdrawing groups onto the 2-phenyl ring. nih.govnih.govresearchgate.net This can be achieved by incorporating substituents such as nitro, cyano, or sulfonyl groups, in addition to the already tested halogen, trifluoromethyl, and ester functionalities.

Further design principles include:

Systematic Exploration of Substituent Position: The observation that ortho, meta, and para substitutions can lead to different activity levels suggests that a systematic exploration of the substitution pattern on the 2-phenyl ring could optimize steric and electronic interactions with the target. nih.gov

Bioisosteric Replacement: The indazole nucleus itself can be considered a bioisostere of other heterocyclic systems. nih.gov Similarly, the phenyl ring could be replaced with other aromatic heterocycles (e.g., pyridine, pyrimidine) to explore new interactions and potentially improve properties like solubility or metabolic stability.

Target-Focused Design: For other biological targets, such as protein kinases, rational design approaches have involved using the indazole scaffold as a template and modifying substituents to fit into specific ATP-binding pockets. researchgate.net Molecular docking and computational modeling can be employed to guide the design of analogs with improved selectivity for a desired biological target by exploiting differences in the amino acid residues of the binding sites. mdpi.comnih.gov

By applying these principles, new analogs of this compound can be rationally designed to optimize their interaction with specific biological targets and enhance their therapeutic potential.

Advanced Analytical Methodologies for Research Purity and Stability of Indazole Compounds

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation and purification of indazole derivatives, as well as for the critical assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods in this regard.